O-Acetylserine
O-Acetylserine
O-Acetyl-L-serine, also known as serine acetate ester, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. O-Acetyl-L-serine is soluble (in water) and a moderately acidic compound (based on its pKa). O-Acetyl-L-serine has been found in human prostate tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-acetyl-L-serine is primarily located in the cytoplasm. O-Acetyl-L-serine exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, O-acetyl-L-serine can be found in a number of food items such as yautia, chicory roots, chicory leaves, and adzuki bean. This makes O-acetyl-L-serine a potential biomarker for the consumption of these food products.
O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion.
O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
5147-00-2
VCID:
VC0007349
InChI:
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
SMILES:
CC(=O)OCC(C(=O)[O-])[NH3+]
Molecular Formula:
C₅H₉NO₄
Molecular Weight:
147.13 g/mol
O-Acetylserine
CAS No.: 5147-00-2
Inhibitors
VCID: VC0007349
Molecular Formula: C₅H₉NO₄
Molecular Weight: 147.13 g/mol
CAS No. | 5147-00-2 |
---|---|
Product Name | O-Acetylserine |
Molecular Formula | C₅H₉NO₄ |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2S)-3-acetyloxy-2-azaniumylpropanoate |
Standard InChI | InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |
Standard InChIKey | VZXPDPZARILFQX-BYPYZUCNSA-N |
Isomeric SMILES | CC(=O)OC[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(=O)OCC(C(=O)[O-])[NH3+] |
Canonical SMILES | CC(=O)OCC(C(=O)[O-])[NH3+] |
Physical Description | Solid |
Description | O-Acetyl-L-serine, also known as serine acetate ester, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. O-Acetyl-L-serine is soluble (in water) and a moderately acidic compound (based on its pKa). O-Acetyl-L-serine has been found in human prostate tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, O-acetyl-L-serine is primarily located in the cytoplasm. O-Acetyl-L-serine exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, O-acetyl-L-serine can be found in a number of food items such as yautia, chicory roots, chicory leaves, and adzuki bean. This makes O-acetyl-L-serine a potential biomarker for the consumption of these food products. O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion. |
Synonyms | O-acetylserine O-acetylserine hydrobromide, (D)-isomer O-acetylserine, (L)-isomer serine acetate este |
Reference | [1]. Hubberten HM, et al. Additional role of O-acetylserine as a sulfur status-independent regulator during plant growth. Plant J. 2012 May;70(4):666-77. [2]. Hopkins L, et al. O-acetylserine and the regulation of expression of genes encoding components for sulfate uptake and assimilation in potato. Plant Physiol. 2005 May;138(1):433-40. |
PubChem Compound | 6971051 |
Last Modified | Nov 11 2021 |
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